Cas no 925007-46-1 (4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine)

4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-amine is a brominated oxazole derivative with a molecular formula of C₁₀H₉BrN₂O. This compound features a 1,2-oxazole (isoxazole) core substituted with a 4-bromophenyl group at the 4-position and a methyl group at the 3-position, with an amine functionality at the 5-position. Its structural features make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity for cross-coupling reactions, while the amine group offers opportunities for further derivatization. The compound’s well-defined structure and functional group compatibility contribute to its utility in medicinal chemistry and material science applications.
4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine structure
925007-46-1 structure
Product Name:4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine
CAS No:925007-46-1
MF:C10H9BrN2O
MW:253.095261335373
CID:1972811
PubChem ID:329762794
Update Time:2025-10-28

4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-amine
    • 5-Amino-4-(4-bromophenyl)-3-methylisoxazole
    • CTK8E5158
    • KB-186926
    • 4-(4-bromophenyl)-3-methyl-isoxazol-5-ylamine
    • 4-(4-Bromophenyl)-3-methylisoxazole-5-yl amine
    • 4-(4-BROMO-PHENYL)-3-METHYL-ISOXAZOL-5-YLAMINE
    • 925007-46-1
    • DTXSID30655608
    • AKOS009335609
    • 5-Amino-4-(4-bromophenyl)-3-methylisoxazole, 97%
    • 4-(4-Bromophenyl)-3-methylisoxazol-5-amine
    • 4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine
    • MDL: MFCD08446438
    • Inchi: 1S/C10H9BrN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3
    • InChI Key: SVGWXNYOUNBVGH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=C(N)ON=C1C

Computed Properties

  • Exact Mass: 251.98983g/mol
  • Monoisotopic Mass: 251.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Melting Point: 121-126 °C

4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
708402-1G
4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine
925007-46-1 97%
1G
747.3 2021-05-17

Additional information on 4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-amine

4-(4-Bromophenyl)-3-Methyl-1,2-Oxazol-5-Amine: A Comprehensive Overview

4-(4-Bromophenyl)-3-Methyl-1,2-Oxazol-5-Amine is a structurally unique compound with the CAS Registry Number 925007-46-1. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of a bromine atom at the para position of the phenyl ring introduces significant electronic and steric effects, making this compound a promising candidate for various applications in organic synthesis and medicinal chemistry.

The synthesis of 4-(4-Bromophenyl)-3-Methyl-1,2-Oxazol-5-Amine typically involves a multi-step process, often starting with the preparation of the corresponding oxazole intermediate. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have employed transition metal catalysts to facilitate the formation of the oxazole ring under mild conditions, which has been a significant breakthrough in this field.

One of the most intriguing aspects of this compound is its potential as a bioactive molecule. Studies have shown that 4-(4-Bromophenyl)-3-Methyl-1,2-Oxazol-5-Amine exhibits moderate to high activity against various enzyme targets, particularly kinases and proteases. This makes it a valuable lead compound in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.

Recent research has also explored the use of 4-(4-Bromophenyl)-3-Methyl-1,2-Oxazol-5-Amine as a building block for constructing larger molecular frameworks. For example, chemists have successfully incorporated this compound into macrocyclic structures, which are known for their ability to bind metal ions and act as catalysts in organic reactions.

In terms of pharmacokinetics, 4-(4-Bromophenyl)-3-Methyl-1,2-Oxazol-5-Amine demonstrates favorable absorption properties in preclinical models. However, its stability in biological systems remains an area of active investigation. Researchers are currently exploring strategies to enhance its half-life without compromising its bioactivity.

The structural versatility of 4-(4-Bromophenyl)-3-Methyl-1,2-Oxazol-5-Amine also lends itself well to applications in materials science. For instance, derivatives of this compound have been studied as potential candidates for organic light-emitting diodes (OLEDs) due to their unique electronic properties.

Looking ahead, the development of novel analogs of 4-(4-Bromophenyl)-3-Methyl-1,2-Oxazol-5-Amine is expected to expand its utility across diverse fields. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for innovative applications that were previously unattainable.

In conclusion, 4-(4-Bromophenyl)-3-Methyl-1,2-Oxazol-5-Amine (CAS No 925007-46-1) stands as a testament to the ingenuity of modern chemical synthesis and its potential to address pressing challenges in medicine and materials science.

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